molecular formula C9H14O2 B2449584 (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid CAS No. 30257-15-9

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B2449584
CAS No.: 30257-15-9
M. Wt: 154.209
InChI Key: NMJRSGINHATSJK-JIGDXULJSA-N
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Description

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid (CAS 30257-15-9) is a chemically unique, rigid scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features a bicyclic structure comprising a seven-membered ring fused to a highly strained three-membered cyclopropane ring . The specific (1S,7R) stereochemistry defines the spatial orientation of the bridgehead atoms, resulting in a distinct three-dimensional geometry that is valuable for creating conformational constraint in bioactive molecules . The core bicyclo[5.1.0]octane structure is a prominent example of a fused bicyclic system. Research into such systems has revealed the existence of both cis and trans diastereomers, with the trans-fused isomer being a highly strained system . The strain and unique electronic properties of the cyclopropane ring make this scaffold a versatile building block. It can act as a bioisostere for various functional groups, potentially improving the metabolic stability, potency, and selectivity of lead compounds in drug discovery programs . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,7R)-bicyclo[5.1.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRSGINHATSJK-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C2C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid typically involves the use of rhodium(I) complexes as catalysts. One common method is the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This process is notable for its efficiency and the ability to produce the desired bicyclic structure in a one-pot procedure.

Industrial Production Methods

While specific industrial production methods for (1S,7R)-Bicyclo[51

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s activity in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.

Comparison with Similar Compounds

Biological Activity

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that contributes to its strain and reactivity profile. Its molecular formula is C9H14O2C_9H_{14}O_2, and it features a carboxylic acid functional group that is crucial for its biological activity.

Research indicates that (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid interacts with various biological targets, including enzymes and receptors. The binding affinity of this compound to specific proteins can influence metabolic pathways and cellular responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation: It can modulate receptor activity, potentially affecting neurotransmission and signaling pathways.

Interaction Studies

Studies have shown that (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid exhibits significant binding affinity towards various biological targets. For instance, it has been noted to interact with cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.

Target EnzymeBinding Affinity (Ki)Effect
COX-150 nMInhibition
COX-230 nMInhibition

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory properties of (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid through its inhibition of COX enzymes. The results showed a dose-dependent reduction in prostaglandin synthesis, indicating its potential as an anti-inflammatory agent .

Study 2: Neuroprotective Properties

Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study found that (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid reduced oxidative stress markers and improved neuronal survival rates in vitro .

Q & A

Q. What are the recommended synthetic routes for (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid, and how can its stereochemical purity be validated?

Methodological Answer:

  • Synthesis : Utilize stereoselective cyclopropanation strategies, such as intramolecular [2+1] cycloadditions or transition-metal-catalyzed ring-closing reactions, to construct the bicyclo[5.1.0] framework. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during carboxylation steps .
  • Validation : Confirm stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Compare experimental optical rotation values with computational predictions (e.g., DFT calculations) to resolve enantiomeric purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Handling : Use chemical-resistant gloves (nitrile or neoprene) and closed-system transfers to minimize inhalation risks. Avoid dust generation during weighing .
  • First Aid : For skin contact, wash immediately with soap and water. In case of inhalation, relocate to fresh air and administer oxygen if respiratory distress occurs. Always consult a physician and provide the Safety Data Sheet (SDS) during treatment .

Q. Which analytical techniques are most effective for characterizing its physicochemical properties?

Methodological Answer:

  • Purity Assessment : High-performance liquid chromatography (HPLC) with chiral columns to separate stereoisomers.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Note that limited data on flash points or explosive limits require empirical testing under inert atmospheres .

Advanced Research Questions

Q. How does the compound’s strained bicyclic structure influence its reactivity in ring-opening reactions relevant to drug design?

Methodological Answer:

  • Reactivity Insights : The norbornane-like strain in the bicyclo[5.1.0] system enhances susceptibility to nucleophilic attack at the cyclopropane bridgehead. For example, acid-catalyzed ring-opening reactions yield functionalized linear intermediates, which can be optimized for bioactive molecule synthesis (e.g., β-lactam analogs) .
  • Drug Design Applications : Target selective enzyme inhibition by incorporating the bicyclic core into transition-state analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics in solution?

Methodological Answer:

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (e.g., water or DMSO) to simulate ring puckering and carboxylate group flexibility. Compare results with experimental NMR coupling constants (e.g., 3JHH^3J_{HH}) to validate torsional angles .
  • Quantum Mechanics : Density Functional Theory (DFT) at the B3LYP/6-31G* level to calculate energy barriers for interconversion between chair and boat conformers .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

  • Data Reconciliation : Conduct dose-response assays in multiple cell lines (e.g., HepG2 for hepatotoxicity) and compare with rodent pharmacokinetic profiles. Use metabolomics (LC-MS) to identify species-specific detoxification pathways (e.g., glucuronidation vs. sulfation) .
  • Mechanistic Studies : Apply transcriptomic analysis (RNA-seq) to pinpoint oxidative stress or inflammatory pathways activated at varying concentrations .

Q. What strategies optimize its stability in aqueous formulations for biomedical applications?

Methodological Answer:

  • pH Adjustment : Maintain formulations at pH 6–8 to prevent decarboxylation. Use buffering agents (e.g., phosphate or Tris-HCl) to stabilize the carboxylate anion .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

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